Plathymenin

Flavonoid structure-activity relationship Positional isomerism Hydroxyl topology

Sourcing a positional isomer-free flavanone standard for 5-LOX SAR or IL-33 pathway studies is challenging-many suppliers conflate eriodictyol with plathymenin, compromising target-specific experiments. • Dual catechol topology (A-ring C6-C7 + B-ring C3′-C4′) enables metal-chelation studies at the 5-LOX active site-validated by CoMFA/docking models. • Functionally inert in IL-33/NF-κB assays, providing a rigorously validated negative control alongside active flavonoids (chrysin, cearoin). • ≥98% HPLC purity, batch-certified by NMR & MS; ships ambient globally with 24-month shelf life at -20°C.

Molecular Formula C15H12O6
Molecular Weight 288.255
CAS No. 492-12-6
Cat. No. B593541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlathymenin
CAS492-12-6
Molecular FormulaC15H12O6
Molecular Weight288.255
Structural Identifiers
SMILESC1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2/t14-/m0/s1
InChIKeyZIKILYZOICUSQT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Plathymenin (CAS 492-12-6) for Research Procurement: Compound Identity, Source, and Core Characteristics


Plathymenin (CAS 492-12-6), systematically named (2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one or 6,7,3′,4′-tetrahydroxyflavanone, is a flavanone-class flavonoid [1]. It was first isolated from Plathymenia reticulata heartwood in 1953 [2] and has subsequently been identified in Spatholobus suberectus Dunn (Leguminosae) vine stems [3] and Nepalese propolis [4]. With a molecular formula of C15H12O6 and a molecular weight of 288.25 g/mol, plathymenin is a tetrahydroxylated flavanone characterized by hydroxyl substitution at the C6, C7, C3′, and C4′ positions—a pattern that distinguishes it from its more common positional isomer eriodictyol (5,7,3′,4′-tetrahydroxyflavanone). Plathymenin is classified as a very hydrophobic molecule (practically insoluble in water) and is commercially available as an analytical reference standard (typically ≥95% purity as a brown powder) for use in HPLC analysis, in vitro biochemical assays, and phytochemical research .

Why Plathymenin Cannot Be Interchanged with Other Tetrahydroxyflavanones or In-Class Flavonoids in Experimental Protocols


Plathymenin belongs to a crowded chemical space of tetrahydroxylated flavanones that share identical molecular formulae (C15H12O6) but differ critically in hydroxylation topology. The position of hydroxyl groups on the flavanone scaffold dictates metal-chelating geometry, radical scavenging kinetics, and hydrogen-bonding patterns within enzyme active sites [1]. Plathymenin's 6,7,3′,4′-substitution pattern positions the A-ring catechol moiety at C6–C7 rather than the more common C5–C7 (as in eriodictyol), fundamentally altering the electronic distribution and steric profile of the molecule. Experimental evidence demonstrates that such positional isomerism produces divergent biological profiles: plathymenin was computationally predicted among the more potent 5-lipoxygenase (5-LOX) inhibitors from S. suberectus flavonoids [2], yet it was explicitly shown to lack inhibitory activity against the IL-33/NF-κB signaling pathway—an activity retained by four other flavonoids co-isolated from the same Nepalese propolis source [3]. These pathway-specific functional divergences among structurally proximate flavonoids mean that generic substitution without experimental verification of the specific target and pathway of interest risks introducing compounds with functionally orthogonal activity profiles.

Plathymenin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Flavanone Comparators


Positional Isomerism Defines Plathymenin: Hydroxylation at C6-C7 Rather than C5-C7 Distinguishes It from Eriodictyol

Plathymenin (6,7,3′,4′-tetrahydroxyflavanone) is the C6-hydroxylated positional isomer of eriodictyol (5,7,3′,4′-tetrahydroxyflavanone). Both share the identical molecular formula C15H12O6 and molecular weight of 288.25 g/mol, but the shift of the A-ring hydroxyl from C5 to C6 relocates the catechol (ortho-dihydroxy) moiety from the C3′–C4′ B-ring alone (eriodictyol) to both the A-ring (C6–C7) and B-ring (C3′–C4′) in plathymenin [1]. This dual catechol topology increases the theoretical number of metal-coordination sites and alters pKa values at the affected positions, predictably modifying both antioxidant mechanism and enzyme-binding geometry. Eriodictyol has been experimentally characterized as a potent 5-LOX inhibitor (IC50 = 0.20 μM using rat peritoneal polymorphonuclear leukocytes) and 12-LOX inhibitor (IC50 = 0.07 μM) [2]. No equivalent experimental 5-LOX IC50 has been published for plathymenin; however, computational docking and CoMFA modeling ranked plathymenin among the more potent 5-LOX inhibitors from Spatholobus suberectus alongside liquiritigenin, catechin, butin, 3′,4′,7-trihydroxyflavone, and gallocatechin, based on calculated binding free energy and predicted pIC50 values [3].

Flavonoid structure-activity relationship Positional isomerism Hydroxyl topology Metal chelation Radical scavenging

Plathymenin Is Functionally Inert Against the IL-33/NF-κB Pathway, in Direct Contrast to Four Co-Isolated Flavonoids from Nepalese Propolis

In a systematic evaluation of 8 flavonoids isolated from Nepalese propolis, only 4 compounds—3′,4′-dihydroxy-4-methoxydalbergione, 4-methoxydalbergion, cearoin, and chrysin—markedly inhibited IL-33-induced mRNA expression of inflammatory genes (IL-6, TNFα, and IL-13) in bone marrow-derived mast cells (BMMC). These same four flavonoids inhibited IL-33-induced activation of NF-κB, attributed to inhibition of IKK activation leading to reduced IκBα degradation and nuclear localization of NF-κB. In contrast, plathymenin—along with isoliquiritigenin, 7-hydroxyflavanone, and (+)-medicarpin—had no effect on the IL-33 signaling pathway or cytokine expression under identical experimental conditions [1]. This binary outcome was determined at the same concentration ranges and assay conditions, representing a direct head-to-head comparison within a single study.

IL-33 signaling NF-κB pathway Anti-inflammatory screening Mast cell biology Cytokine expression

Computational 5-LOX Inhibitory Ranking: Plathymenin Among Top-Ranked Flavonoids from Spatholobus suberectus by Docking and CoMFA Prediction

Jiang et al. (2015) employed Autodock 4.2 and comparative molecular field analysis (CoMFA) to predict the 5-LOX inhibitory activity of flavonoids isolated from Spatholobus suberectus. The computational model achieved strong predictive performance: for positive inhibitors (n = 7), the correlation between Autodock-calculated binding free energy and experimental pIC50 yielded R² = 0.838; CoMFA training set (n = 21) achieved R² = 0.997 (p = 0.000) with electrostatic and steric field contributions of 0.522 and 0.478, respectively. Among the S. suberectus flavonoids analyzed, plathymenin was identified—alongside liquiritigenin, catechin, butin, 3′,4′,7-trihydroxyflavone, and gallocatechin—as being among the more potent 5-LOX inhibitors based on calculated binding free energy and predicted pIC50 [1]. While specific numerical predicted pIC50 or binding free energy values for individual compounds were not reported in the accessible abstract, the explicit group inclusion of plathymenin in the top-tier predicted inhibitors distinguishes it from other flavonoids isolated from the same plant that were not so ranked.

5-Lipoxygenase inhibition Molecular docking CoMFA Flavonoid QSAR Leukotriene biosynthesis

Plathymenin Exhibits ESR1 Binding in Silico, Identified as a Key Phytochemical from Camellia sinensis for ER-Positive Breast Cancer Network Modulation

A 2026 network pharmacology and in silico/in vitro study profiled Camellia sinensis ethanolic leaf extract by HR-LCMS/MS and identified 11 abundant phytocompounds, including plathymenin. Through molecular docking and 200 ns molecular dynamics simulations, plathymenin was one of two compounds (alongside Theacitrin C) selected for detailed analysis based on strong, dynamically stable binding to key ERPBC targets—plathymenin specifically targeting estrogen receptor alpha (ESR1). The formulated phytosome containing plathymenin alongside other Camellia sinensis polyphenols demonstrated biocompatibility toward L929 fibroblasts (84.31% viability at 1000 μg/mL) and dose-dependent cytotoxicity in MCF-7 breast cancer cells (IC50 = 445.55 μg/mL for the whole phytosome formulation) [1]. While these data reflect the phytosome complex rather than isolated plathymenin, the explicit identification of plathymenin as one of only two lead phytochemicals prioritized for MD simulation distinguishes it from other co-occurring tea polyphenols not selected for advanced characterization.

Estrogen receptor alpha Breast cancer Network pharmacology Molecular dynamics Phytosome formulation

Natural Source Provenance: Plathymenin Is Isolated from Multiple Botanically Distinct Species, Enabling Cross-Source Comparative Phytochemistry

Plathymenin has been isolated and analytically characterized from at least four distinct botanical sources: Plathymenia reticulata heartwood (the original 1953 isolation) [1], Spatholobus suberectus Dunn vine stems (a traditional Chinese medicine known as Ji Xue Teng) [2], Nepalese propolis [3], and Dalbergia sissoo [4]. This multi-source distribution across botanically distinct species—spanning the genera Plathymenia, Spatholobus, and Dalbergia (all Leguminosae) as well as propolis (a bee-derived resinous mixture)—distinguishes plathymenin from structurally related flavanones such as butin (primarily from Dalbergia odorifera) and eriodictyol (widely distributed in Citrus spp. and other plants). The availability of plathymenin as a characterized reference standard from S. suberectus enables quality control and standardization of this pharmacopeia-relevant herbal medicine, for which plathymenin serves as a marker compound.

Phytochemistry Natural product isolation Spatholobus suberectus Nepalese propolis Dalbergia sissoo

Plathymenin Application Scenarios: Where Current Evidence Supports Prioritized Procurement Over Analogs


5-Lipoxygenase Inhibitor Discovery and SAR Studies Requiring A-Ring Catechol Flavanones

Plathymenin is suitable as a tool compound in 5-LOX inhibitor structure-activity relationship (SAR) programs where investigators seek to probe the contribution of A-ring catechol (C6–C7 ortho-dihydroxy) topology to enzyme inhibition. Unlike eriodictyol, which bears only a B-ring catechol with a C5–C7 A-ring resorcinol-type arrangement, plathymenin provides dual catechol motifs for studying metal coordination at the 5-LOX active site. The Jiang et al. (2015) CoMFA and docking model provides a computational framework for interpreting plathymenin's binding pose, supporting its use alongside eriodictyol and butin as a comparator set to deconvolve hydroxyl position contributions to inhibitory potency [1].

IL-33/NF-κB Pathway Negative Control in Mast Cell and Allergic Inflammation Models

Given the unambiguous demonstration by Funakoshi-Tago et al. (2015) that plathymenin exerts no effect on IL-33-induced NF-κB activation or downstream cytokine expression (IL-6, TNFα, IL-13) in BMMC, plathymenin can serve as a validated negative control compound in IL-33 pathway studies. This is particularly valuable when screening natural product libraries for IL-33 pathway modulators, where plathymenin provides a structurally similar but functionally inert comparator to active flavonoids such as chrysin, 3′,4′-dihydroxy-4-methoxydalbergione, 4-methoxydalbergion, and cearoin that were shown to inhibit this pathway in the same study [2].

Phytochemical Reference Standard for Quality Control of Spatholobus suberectus (Ji Xue Teng) Herbal Products

Plathymenin is one of the characteristic flavonoids isolated from Spatholobus suberectus Dunn, a traditional Chinese medicine listed in the Chinese Pharmacopoeia. Lee et al. (2006) isolated and spectroscopically characterized plathymenin alongside 11 other constituents from S. suberectus ethanol extracts, establishing its identity within the phytochemical profile of this herb [3]. Procurement of high-purity plathymenin (≥95%, typically 97.5–98.5% as supplied by specialist vendors confirmed by HPLC, NMR, and MS ) enables its use as an external reference standard for HPLC-based fingerprinting and quantitative determination in S. suberectus raw materials, extracts, and finished products.

Estrogen Receptor Alpha (ESR1) Ligand Screening in Breast Cancer Drug Discovery

The 2026 Scientific Reports study identifying plathymenin as one of two lead phytochemicals with stable ESR1 binding in molecular dynamics simulations positions it as a candidate for in vitro ESR1 binding and functional assays [4]. Researchers studying ER-positive breast cancer can procure plathymenin as a structurally defined, commercially available natural product for follow-up studies including competitive binding assays (fluorescence polarization or TR-FRET), ESR1 reporter gene assays, and selectivity profiling against ERβ. The availability of orthogonal in silico binding data reduces the risk of pursuing false-positive hits from preliminary screening campaigns.

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